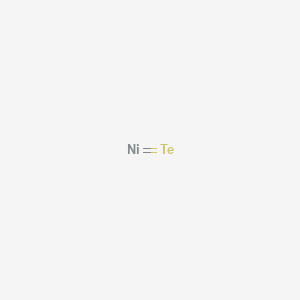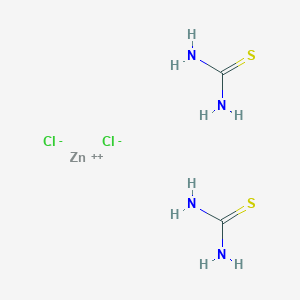
Dichlorobis(thiourea-S)zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(thiourea-S)zinc: is a coordination compound that consists of a zinc ion coordinated to two thiourea molecules through sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorobis(thiourea-S)zinc typically involves the reaction of zinc chloride with thiourea in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:
ZnCl2+2CS(NH2)2→Zn[CS(NH2)2]2Cl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, concentration, and pH, are optimized to maximize yield and purity. The compound is then purified through recrystallization or other suitable methods.
化学反応の分析
Types of Reactions:
Substitution Reactions: Dichlorobis(thiourea-S)zinc can undergo substitution reactions where the thiourea ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, although the zinc ion typically remains in the +2 oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include other ligands such as ammonia or phosphines. The reactions are usually carried out in aqueous or organic solvents.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products:
Substitution Reactions: Products include new coordination compounds with different ligands.
Oxidation-Reduction Reactions: Products depend on the specific redox reaction but may include changes in the oxidation state of the ligands.
科学的研究の応用
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its ability to coordinate with different substrates.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine:
Antimicrobial Activity: Research has shown that Dichlorobis(thiourea-S)zinc exhibits antimicrobial properties, making it a candidate for use in medical applications.
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Corrosion Inhibition: It is used as a corrosion inhibitor in various industrial applications.
Electroplating: The compound is utilized in electroplating processes to improve the quality and durability of metal coatings.
作用機序
The mechanism of action of Dichlorobis(thiourea-S)zinc involves its ability to coordinate with various substrates through its zinc ion and thiourea ligands. This coordination can alter the chemical properties of the substrates, leading to catalytic activity or other effects. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or substrate activation in catalytic processes.
類似化合物との比較
Zinc, dichlorobis(thiourea-kappaS)-, (T-3)-: Similar structure but different coordination geometry.
Zinc, dichlorobis(thiourea-kappaS)-, (T-5)-: Similar structure with variations in ligand arrangement.
Uniqueness: Dichlorobis(thiourea-S)zinc is unique due to its specific coordination geometry and the stability of its complexes. This makes it particularly useful in applications where stable coordination compounds are required.
特性
CAS番号 |
14239-75-9 |
|---|---|
分子式 |
C2H8Cl2N4S2Zn |
分子量 |
288.5 g/mol |
IUPAC名 |
zinc;thiourea;dichloride |
InChI |
InChI=1S/2CH4N2S.2ClH.Zn/c2*2-1(3)4;;;/h2*(H4,2,3,4);2*1H;/q;;;;+2/p-2 |
InChIキー |
IYGCWJSYWVMBAQ-UHFFFAOYSA-L |
SMILES |
C(=S)(N)N.C(=S)(N)N.[Cl-].[Cl-].[Zn+2] |
正規SMILES |
C(=S)(N)N.C(=S)(N)N.[Cl-].[Cl-].[Zn+2] |
| 14239-75-9 | |
同義語 |
dichlorobis(thiourea-S)zinc |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


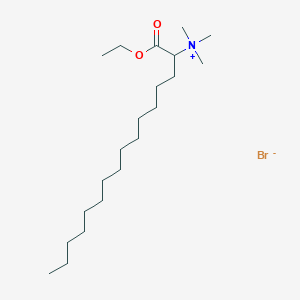
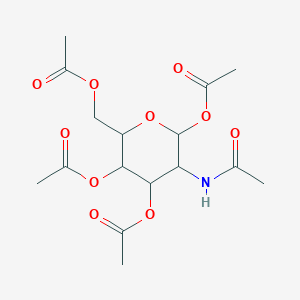



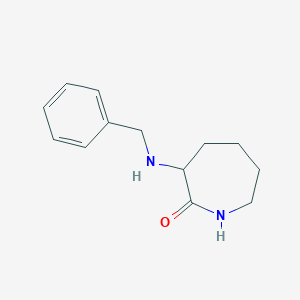

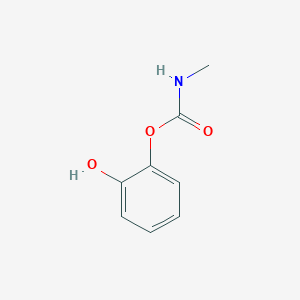
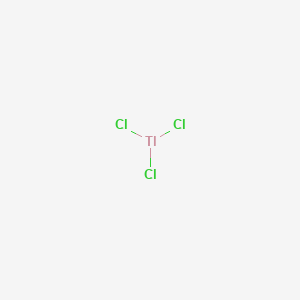
![N-[(2-bromophenyl)methylideneamino]aniline](/img/structure/B80945.png)
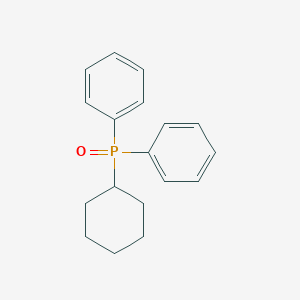
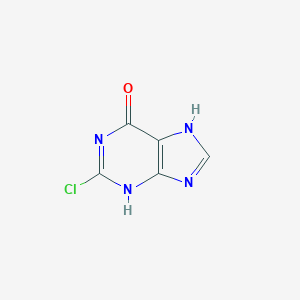
![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)
